2-Ethoxy-2-phenoxy-1,3-dioxolane
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Overview
Description
2-Ethoxy-2-phenoxy-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals, characterized by a five-membered ring containing two oxygen atoms
Preparation Methods
2-Ethoxy-2-phenoxy-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Industrial production methods may involve similar processes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Ethoxy-2-phenoxy-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as Grignard reagents and organozinc reagents.
Deprotection: Acid-catalyzed transacetalization or hydrolysis in wet solvents can deprotect the compound to yield the corresponding carbonyl compound.
Scientific Research Applications
2-Ethoxy-2-phenoxy-1,3-dioxolane has several applications in scientific research:
Biology: The compound’s derivatives may be used in the synthesis of biologically active molecules.
Industry: Used as a solvent and co-monomer in the production of polyacetals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-phenoxy-1,3-dioxolane involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the dioxolane ring. The compound can act as an electrophilic formylating reagent in reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
2-Ethoxy-2-phenoxy-1,3-dioxolane can be compared to other dioxolanes and dioxanes:
1,3-Dioxolane: Similar in structure but lacks the ethoxy and phenoxy substituents, making it less versatile in certain applications.
1,3-Dioxane: A six-membered ring analog, which offers different stability and reactivity profiles.
2-[2-(2-Methoxyethoxy)ethoxy]-1,3-dioxolane: Another dioxolane derivative with different substituents, used in various chemical syntheses.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity, which make it valuable in both research and industrial applications.
Properties
CAS No. |
61562-25-2 |
---|---|
Molecular Formula |
C11H14O4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-ethoxy-2-phenoxy-1,3-dioxolane |
InChI |
InChI=1S/C11H14O4/c1-2-12-11(13-8-9-14-11)15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
XTPIPICCIOIGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCCO1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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